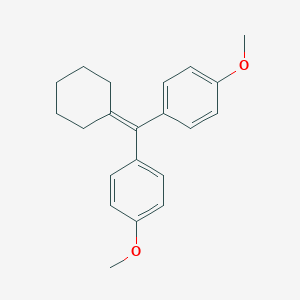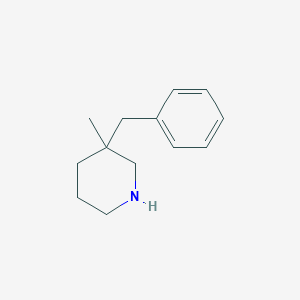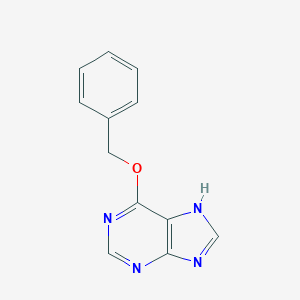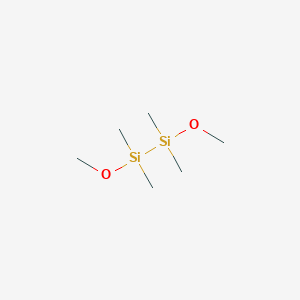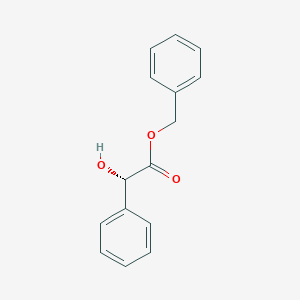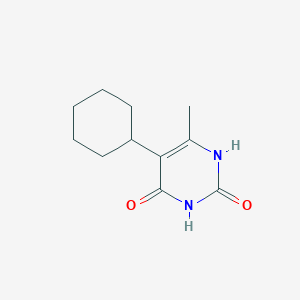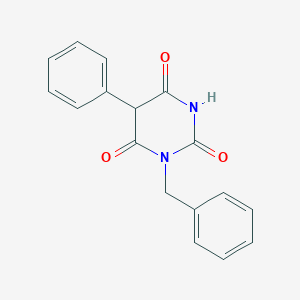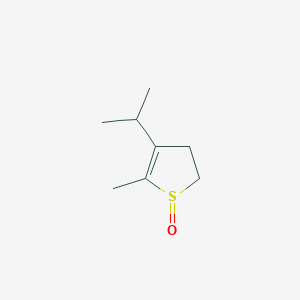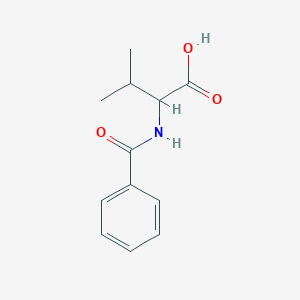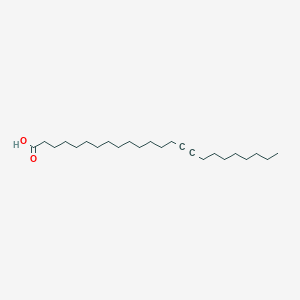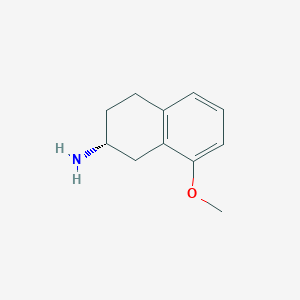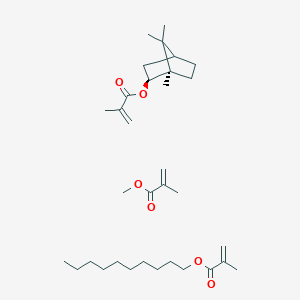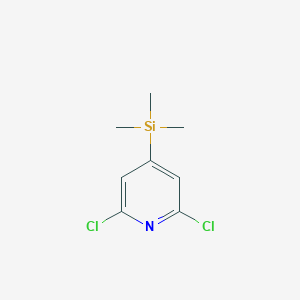
2,6-Dichloro-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(trimethylsilyl)pyridine, commonly known as DCTMP, is a pyridine derivative that has been widely used in scientific research for its unique chemical properties. This compound is a versatile reagent that can be used for a variety of purposes, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DCTMP is a highly reactive compound that can undergo a range of chemical reactions, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of DCTMP is complex and not fully understood. However, it is known that DCTMP can act as a nucleophile, attacking electrophilic centers in other molecules. This can result in the formation of new chemical bonds and the synthesis of new compounds.
生化和生理效应
DCTMP has not been extensively studied for its biochemical and physiological effects. However, it is known that DCTMP can react with certain biological molecules, such as amino acids and nucleotides. This can result in the formation of new compounds that may have biological activity.
实验室实验的优点和局限性
DCTMP has several advantages for use in lab experiments. It is a highly reactive compound that can undergo a range of chemical reactions, making it a valuable tool for researchers in many different fields. However, DCTMP is also highly toxic and must be handled with care. It can also be difficult to purify, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving DCTMP. One area of interest is in the synthesis of new pharmaceuticals and other organic compounds. DCTMP can be used as a reagent in a range of chemical reactions, which can be used to synthesize new compounds with potential therapeutic applications. Another area of interest is in the development of new methods for synthesizing DCTMP, which could make it more accessible for researchers. Finally, there is also potential for research into the biochemical and physiological effects of DCTMP, which could lead to a better understanding of its potential applications.
合成方法
The synthesis of DCTMP is a complex process that involves several steps. One of the most common methods for synthesizing DCTMP involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DCTMP, which can be purified using various methods such as column chromatography or recrystallization.
科学研究应用
DCTMP has been widely used in scientific research for its unique chemical properties. One of the most common applications of DCTMP is in the synthesis of pharmaceuticals and other organic compounds. DCTMP can be used as a reagent in a range of chemical reactions, such as the synthesis of heterocyclic compounds, which are often used in the development of new drugs.
属性
CAS 编号 |
134031-23-5 |
|---|---|
产品名称 |
2,6-Dichloro-4-(trimethylsilyl)pyridine |
分子式 |
C8H11Cl2NSi |
分子量 |
220.17 g/mol |
IUPAC 名称 |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
InChI 键 |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
规范 SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
同义词 |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




